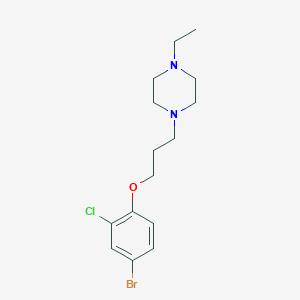![molecular formula C10H7NO4S B1529225 Methyl-7-Nitrobenzo[b]thiophen-2-carboxylat CAS No. 34084-89-4](/img/structure/B1529225.png)
Methyl-7-Nitrobenzo[b]thiophen-2-carboxylat
Übersicht
Beschreibung
“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is used in various applications and research .
Synthesis Analysis
The synthesis of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” involves several steps. In one method, the key intermediate nitrobenzo[b]thiophene-2-carboxylic acid is obtained by filtering off the products and recrystallizing from ethanol .Molecular Structure Analysis
The molecular structure of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” are complex and depend on the specific conditions of the reaction . For example, in one reaction, the resulting mixture was stirred at room temperature for 12 hours .Physical And Chemical Properties Analysis
“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” has a molecular weight of 237.24 . It has a boiling point of 393.2°C at 760 mmHg . The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitoren
Methyl-7-Nitrobenzo[b]thiophen-2-carboxylat dient als Vorläufer für die Synthese von Kinase-Inhibitoren. Forscher haben Mikrowellen-gestützte Methoden eingesetzt, um schnell Zugang zu 3-Aminobenzo[b]thiophenen zu erhalten, die wichtige Gerüste für Kinase-Inhibitoren sind. Diese Inhibitoren zielen auf bestimmte Kinasen ab, die an zellulären Signalwegen beteiligt sind, und haben Auswirkungen auf die Krebstherapie und andere Krankheiten .
Organische Halbleiter
Benzothiophene, einschließlich Derivaten wie this compound, sind entscheidende Bestandteile organischer Halbleiter. Ihre ausgedehnten und stark delokalisierten elektronischen Strukturen machen sie für Anwendungen in der Optoelektronik wertvoll, wie z. B. organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) .
Medizinische Chemie
Substituierte Benzothiophene, einschließlich this compound, spielen eine wichtige Rolle in der Arzneimittelforschung. Sie dienen als privilegierte Strukturen und Bausteine für verschiedene Therapeutika. Beispiele sind Tubulin-Polymerisationsinhibitoren, Acetyl-CoA-Carboxylase-Inhibitoren, Antidepressiva und Östrogenrezeptor-Modulatoren .
Antiproliferative Aktivitäten
Forscher haben neue Benzo[b]thiophen-Diaryl-Harnstoff-Derivate unter Verwendung von molekularer Hybridisierung entwickelt. Diese Verbindungen, die von this compound abgeleitet sind, zeigen antiproliferative Aktivitäten. Ihre potenziellen Auswirkungen auf Krebszellen und andere proliferative Erkrankungen sind ein aktives Forschungsgebiet .
Fragmentbasierte Arzneimittelforschung
Gerüste, die auf 2- oder 3-Aminobenzo[b]thiophenen basieren, bieten enormes Potenzial für weitere Derivatisierung. Sie haben sich in der fragmentbasierten Arzneimittelforschung als vielversprechend erwiesen, insbesondere als Hits oder Leads für Kinase-Targets. Beispiele sind LIMK-Protein-Familien-Inhibitoren, PIM-Kinasen und MAPK-2-Kinase-Inhibitoren .
Korrosionsinhibitoren
Obwohl nicht direkt mit this compound verwandt, finden Thiophenderivate im Allgemeinen Anwendungen als Korrosionsinhibitoren. Ihre einzigartigen Eigenschaften tragen dazu bei, Metalle und Legierungen vor dem Abbau in verschiedenen Umgebungen zu schützen .
Safety and Hazards
“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemische Analyse
Biochemical Properties
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division, metabolism, and apoptosis. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby influencing the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to reduced tumor growth. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 7-nitrobenzo[b]thiophene-2-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and modulation of signaling pathways. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, thereby impacting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular targets. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production .
Eigenschaften
IUPAC Name |
methyl 7-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVQMBNXODKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727765 | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-89-4 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)


![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)






![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)

![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
